3-(4-ISOBUTOXYPHENYL)-4-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE
Overview
Description
3-(4-ISOBUTOXYPHENYL)-4-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE is a complex organic compound with a unique structure that includes an isobutoxyphenyl group, a methyl group, and a methylenebenzylsulfanyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ISOBUTOXYPHENYL)-4-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-isobutoxyphenylhydrazine with 2-methylbenzyl chloride in the presence of a base can lead to the formation of the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization and recrystallization are often employed to purify the final product. The use of advanced catalytic methods and continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-ISOBUTOXYPHENYL)-4-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, resulting in different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, reduced triazole compounds, and various substituted phenyl derivatives .
Scientific Research Applications
3-(4-ISOBUTOXYPHENYL)-4-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-ISOBUTOXYPHENYL)-4-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in oxidative stress and inflammation . The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ETHOXYPHENYL)-2-[(2-METHYLBENZYL)SULFANYL]-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- (5Z)-5-{[3-(4-ISOBUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Uniqueness
What sets 3-(4-ISOBUTOXYPHENYL)-4-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its isobutoxyphenyl group, in particular, contributes to its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methyl-3-[(2-methylphenyl)methylsulfanyl]-5-[4-(2-methylpropoxy)phenyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-15(2)13-25-19-11-9-17(10-12-19)20-22-23-21(24(20)4)26-14-18-8-6-5-7-16(18)3/h5-12,15H,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZUFGJTSQQNSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2C)C3=CC=C(C=C3)OCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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